N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide
Description
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide is a complex organic molecule that features prominently in various fields of scientific research. It combines functionalities from imidazopyridine and carboxamide groups, endowing it with unique chemical properties and potential biological activity.
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9(2)11(8-17)15-13(18)10-7-16-6-4-3-5-12(16)14-10/h7,9,11,17H,3-6,8H2,1-2H3,(H,15,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCUXQHCHDTPPJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)C1=CN2CCCCC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)C1=CN2CCCCC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step processes starting from commercially available reagents:
Formation of the imidazopyridine ring system: : This can be done through cyclization reactions involving pyridine derivatives and amidines under acidic or basic conditions.
Introduction of the hydroxyl group: : Functionalizing the hydrocarbon chain via oxidation reactions can introduce the hydroxy group at the desired position.
Amidation reaction: : Finally, the carboxamide group is incorporated through an amidation reaction with suitable carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production may follow similar synthetic routes but often optimized for scalability:
Batch or continuous flow synthesis: : Techniques to handle large volumes while maintaining reaction control.
Catalysts and solvents optimization: : Industrial processes might employ specific catalysts and solvents that enhance reaction yields and reduce costs.
Purification and isolation: : Chromatographic techniques and crystallization methods to achieve high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: : The imidazopyridine ring can be reduced to its dihydro forms under suitable conditions.
Substitution: : The molecule can undergo various nucleophilic and electrophilic substitution reactions due to reactive positions on the imidazopyridine ring.
Common Reagents and Conditions
Oxidizing agents: : Such as PCC (Pyridinium chlorochromate) for oxidation.
Reducing agents: : Like hydrogen gas over palladium-carbon catalyst for reduction.
Acidic or basic conditions: : Employed for substitution reactions and amidation processes.
Major Products
Oxidized derivatives: : Ketones and aldehydes.
Reduced derivatives: : Dihydroimidazopyridines.
Substituted derivatives: : Various substituted imidazopyridine compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex molecules.
Studied for its reactivity and stability under different chemical environments.
Biology and Medicine
Investigated for potential therapeutic activities, such as antimicrobial, antiviral, or anti-inflammatory effects.
Functional groups present in the molecule make it a candidate for drug design and development.
Industry
Potential use in the production of fine chemicals and advanced materials due to its complex structure.
Explored in the development of new catalysts or ligands in various industrial processes.
Mechanism of Action
The detailed mechanism of action for N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide can be multifaceted:
Molecular targets: : It may interact with specific enzymes or receptors due to its unique structure, leading to biological effects.
Pathways involved: : Can modulate biochemical pathways such as signal transduction, gene expression, or metabolic pathways depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridine derivatives: : Other compounds in this class can share similar core structures but differ in substituents, leading to varying properties and activities.
Carboxamide-containing compounds: : Molecules like carboxamide drugs which can offer parallels in their activity due to the presence of the carboxamide group.
Uniqueness
The specific combination of the hydroxy group, the imidazopyridine ring, and the carboxamide group makes N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide unique.
Differences in the stereochemistry (the (2S) configuration) can significantly influence its reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
